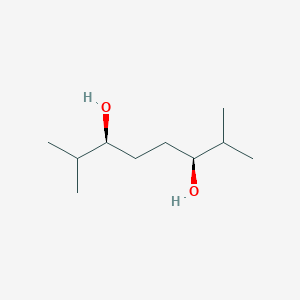

(3S,6S)-2,7-Dimethyl-3,6-octanediol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,6S)-2,7-dimethyloctane-3,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O2/c1-7(2)9(11)5-6-10(12)8(3)4/h7-12H,5-6H2,1-4H3/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEGQVRKIRPFFP-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CC[C@@H](C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129705-30-2 | |

| Record name | (3S,6S)-2,7-Dimethyl-3,6-octanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3S,6S)-2,7-Dimethyl-3,6-octanediol: A Technical Guide for Researchers

CAS Number: 129705-30-2

This technical guide provides an in-depth overview of (3S,6S)-2,7-Dimethyl-3,6-octanediol, a chiral diol of significant interest in asymmetric synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry.

Core Compound Properties

This compound is a C2-symmetric chiral diol.[1] Its defined stereochemistry makes it a valuable chiral building block and intermediate in the synthesis of complex, enantiomerically pure molecules.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂O₂ | [3][4] |

| Molecular Weight | 174.28 g/mol | [3][4] |

| Appearance | Colorless to white solid or viscous liquid | N/A |

| Purity | ≥97% | [4] |

| Storage Conditions | 4°C, protect from light, stored under nitrogen | [4] |

Synthesis and Experimental Protocols

The primary route for the enantioselective synthesis of this compound involves the stereoselective reduction of the corresponding prochiral diketone, 2,7-dimethyloctane-3,6-dione. Biocatalysis, employing specific oxidoreductases, has been identified as a highly effective method for achieving the desired (S,S) configuration.

While a detailed, publicly available experimental protocol for the synthesis of this specific diol is limited, a general procedure for the enzymatic reduction of a 1,4-diketone to the corresponding (1S,4S)-diol is presented below as a representative method. This can be adapted by researchers for the synthesis of this compound.

Experimental Protocol: General Enzymatic Reduction of a 1,4-Diketone

This protocol is based on the stereoselective enzymatic reduction of 1,4-diaryl-1,4-diones.[5]

Materials:

-

1,4-Diketone (e.g., 2,7-dimethyloctane-3,6-dione)

-

Alcohol Dehydrogenase (ADH) from Ralstonia sp. (E. coli/RasADH) or a similar stereoselective enzyme

-

Tris·HCl buffer (50 mM, pH 7.5)

-

Tetrahydrofuran (THF)

-

Nicotinamide adenine dinucleotide phosphate (NADP⁺)

-

Glucose

-

Glucose Dehydrogenase (GDH)

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In an Erlenmeyer flask, suspend the 1,4-diketone (25 mM) in Tris·HCl buffer (50 mM, pH 7.5).

-

Reagent Addition: Add THF (5% v/v), NADP⁺ (1 mM), glucose (50 mM), and GDH (50–100 U) to the flask.

-

Enzyme Addition: To initiate the reaction, add the alcohol dehydrogenase (e.g., E. coli/RasADH).

-

Incubation: Incubate the reaction mixture at 30°C with shaking (250 rpm) for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, extract the mixture with ethyl acetate (3 x 15 mL).

-

Purification: Separate the organic layers by centrifugation, combine them, and dry over anhydrous Na₂SO₄.

-

Isolation: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to isolate the enantiopure (1S,4S)-diol.

References

In-Depth Technical Guide to the Physical Properties of (3S,6S)-2,7-Dimethyl-3,6-octanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3S,6S)-2,7-Dimethyl-3,6-octanediol is a chiral diol of significant interest in the fields of organic synthesis and pharmaceutical development. Its stereochemically defined structure makes it a valuable chiral building block for the asymmetric synthesis of complex molecules.[1] This technical guide provides a comprehensive overview of the known physical properties of this compound, supported by available data and general experimental methodologies for their determination.

Core Physical Properties

This compound is a colorless, oily liquid under standard conditions. It is characterized by poor solubility in water and good solubility in organic solvents, which is typical for diols of its molecular weight.

Table 1: Quantitative Physical Properties of this compound

| Physical Property | Value |

| Molecular Formula | C₁₀H₂₂O₂ |

| Molecular Weight | 174.28 g/mol |

| Boiling Point | 252 °C |

| Density | 0.916 g/cm³ |

| Flash Point | 108 °C |

| pKa (Predicted) | 14.72 ± 0.20 |

Note: An experimental melting point for the (3S,6S) stereoisomer has not been definitively reported in the surveyed literature. As a liquid at room temperature, its freezing point would be the relevant parameter.

Spectral Data

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available for this specific compound. However, the following are established, general methodologies that can be applied.

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of a small sample of a high-boiling liquid.

Workflow for Boiling Point Determination

References

In-Depth Technical Guide: (3S,6S)-2,7-Dimethyl-3,6-octanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3S,6S)-2,7-Dimethyl-3,6-octanediol, a key chiral building block in modern asymmetric synthesis. Its C2-symmetric structure makes it a valuable precursor for the development of chiral ligands essential for the enantioselective synthesis of complex molecules, particularly pharmaceutical intermediates.

Core Compound Properties

This compound is a chiral diol recognized for its utility in creating stereochemically defined molecular architectures.[1] Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Weight | 174.28 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₀H₂₂O₂ | [1][2][3][4] |

| CAS Number | 129705-30-2 | [1][2][3] |

| Topological Polar Surface Area (TPSA) | 40.46 Ų | [2] |

| LogP | 1.8004 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 5 | [2] |

Application in Asymmetric Synthesis

The primary application of this compound in research and drug development lies in its role as a chiral precursor for the synthesis of C2-symmetric ligands. These ligands, particularly chiral phosphines, are instrumental in transition-metal-catalyzed asymmetric reactions, such as hydrogenation, which are pivotal in producing enantiomerically pure drug substances. The stereochemistry of the final active pharmaceutical ingredient is critical, as different enantiomers can exhibit varied pharmacological and toxicological profiles.

The logical workflow from this chiral diol to its application in asymmetric catalysis is outlined below.

Experimental Protocols

A representative experimental protocol for the synthesis of a C2-symmetric bis(phosphine) ligand from this compound is detailed below. This multi-step synthesis involves the initial conversion of the diol to a cyclic sulfate, followed by a nucleophilic ring-opening with a phosphide reagent.

Synthesis of a C2-Symmetric Bis(phosphine) Ligand

Step 1: Synthesis of the Cyclic Sulfate

-

To a stirred solution of this compound (1.0 eq) in carbon tetrachloride (CCl₄) at 0 °C, add triethylamine (Et₃N) (3.0 eq).

-

Slowly add thionyl chloride (SOCl₂) (1.2 eq) to the solution while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Filter the mixture to remove the triethylammonium chloride salt and concentrate the filtrate under reduced pressure to obtain the crude cyclic sulfite.

-

Dissolve the crude sulfite in a mixture of acetonitrile (CH₃CN), CCl₄, and water.

-

Add sodium periodate (NaIO₄) (1.5 eq) and a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·H₂O).

-

Stir the mixture vigorously at room temperature for 4 hours.

-

Extract the product with diethyl ether, wash with saturated aqueous sodium bicarbonate and brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the residue by column chromatography on silica gel to yield the cyclic sulfate.

Step 2: Synthesis of the C2-Symmetric Bis(phosphine) Ligand

-

Prepare a solution of diphenylphosphine (Ph₂PH) (2.2 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C and add n-butyllithium (n-BuLi) (2.2 eq) dropwise to generate lithium diphenylphosphide (LiPPh₂).

-

Stir the resulting orange-red solution at room temperature for 30 minutes.

-

Cool the phosphide solution to -78 °C and add a solution of the cyclic sulfate (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the C2-symmetric bis(phosphine) ligand.

The experimental workflow for this synthesis is depicted in the following diagram.

This guide provides foundational information for researchers and professionals in drug development on the properties and applications of this compound. Its utility as a chiral building block for the synthesis of sophisticated ligands underscores its importance in the field of asymmetric catalysis.

References

- 1. orgsyn.org [orgsyn.org]

- 2. Chiral Diene Ligands for Asymmetric Transformations [sigmaaldrich.com]

- 3. Hybrid P-chiral diphosphines for asymmetric hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemistry of 2,7-Dimethyl-3,6-octanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dimethyl-3,6-octanediol is a chiral diol that holds significant interest in the fields of organic synthesis and drug development. Its stereoisomers serve as valuable chiral building blocks for the synthesis of complex molecules with specific biological activities. Understanding the stereochemistry of this compound is crucial for controlling the three-dimensional architecture of target molecules, which in turn dictates their pharmacological properties. This technical guide provides an in-depth overview of the stereoisomers of 2,7-dimethyl-3,6-octanediol, their synthesis, separation, and physicochemical properties.

Stereoisomers of 2,7-Dimethyl-3,6-octanediol

2,7-Dimethyl-3,6-octanediol possesses two chiral centers at carbons 3 and 6. This gives rise to a total of four possible stereoisomers: a pair of enantiomers and a meso compound.

-

(3R,6R)-2,7-Dimethyl-3,6-octanediol: One of the enantiomers.

-

(3S,6S)-2,7-Dimethyl-3,6-octanediol: The other enantiomer.[1][2][3][4]

-

(3R,6S)-2,7-Dimethyl-3,6-octanediol: The meso compound, which is achiral due to an internal plane of symmetry.

The relationship between these stereoisomers can be visualized as follows:

Physicochemical Properties

| Property | (3R,6R)-Isomer | (3S,6S)-Isomer | (3R,6S)-Meso Isomer | Racemic Mixture |

| Molecular Formula | C₁₀H₂₂O₂ | C₁₀H₂₂O₂ | C₁₀H₂₂O₂ | C₁₀H₂₂O₂ |

| Molecular Weight | 174.28 g/mol | 174.28 g/mol | 174.28 g/mol | 174.28 g/mol |

| CAS Number | 374791-05-6 | 129705-30-2 | N/A | N/A |

| Melting Point | Data not found | Data not found | Data not found | Data not found |

| Boiling Point | Data not found | Data not found | Data not found | Data not found |

| Specific Rotation | Opposite to (S,S) | Data not found | 0° | 0° |

| Spectroscopic Data | Data not found | Data not found | Data not found | Data not found |

Experimental Protocols

Synthesis of Racemic 2,7-Dimethyl-3,6-octanediol

A common method for the synthesis of the racemic mixture of 2,7-dimethyl-3,6-octanediol involves the reduction of the corresponding diketone, 2,7-dimethyl-3,6-octanedione.

Reaction:

2,7-dimethyl-3,6-octanedione + Reducing Agent → (±)-2,7-Dimethyl-3,6-octanediol + meso-2,7-Dimethyl-3,6-octanediol

Protocol:

-

Dissolution: Dissolve 2,7-dimethyl-3,6-octanedione in a suitable solvent such as methanol or ethanol.

-

Reduction: Add a reducing agent, for example, sodium borohydride (NaBH₄), portion-wise at 0 °C.

-

Stirring: Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quenching: Quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl).

-

Extraction: Extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a mixture of the racemic diol and the meso diol, can be purified by column chromatography.

Chiral Resolution of Enantiomers

The separation of the enantiomers from the racemic mixture can be achieved through various methods, with chiral High-Performance Liquid Chromatography (HPLC) being a common and effective technique.

Protocol for Chiral HPLC:

-

Column Selection: Utilize a chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for resolving chiral alcohols.

-

Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for the best separation.

-

Sample Preparation: Dissolve the racemic mixture in the mobile phase.

-

Injection and Elution: Inject the sample onto the column and elute with the optimized mobile phase.

-

Detection: Use a suitable detector, such as a UV detector, to monitor the elution of the separated enantiomers.

-

Fraction Collection: Collect the fractions corresponding to each enantiomeric peak.

-

Solvent Removal: Remove the solvent from the collected fractions to obtain the pure enantiomers.

Conclusion

The stereochemistry of 2,7-dimethyl-3,6-octanediol is a critical aspect for its application in stereoselective synthesis. The presence of two chiral centers gives rise to a pair of enantiomers and a meso form, each with distinct properties. While detailed experimental data for all stereoisomers remains to be fully documented in publicly accessible literature, this guide provides a foundational understanding of their relationships, general synthetic approaches, and separation techniques. For researchers in drug development and organic synthesis, the ability to selectively synthesize or isolate the desired stereoisomer of 2,7-dimethyl-3,6-octanediol is paramount for achieving the desired biological activity and avoiding potential off-target effects. Further research into the specific properties and efficient, stereoselective synthetic routes for each isomer will undoubtedly enhance its utility as a valuable chiral building block.

References

Synthesis of Chiral 2,7-Dimethyl-3,6-octanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chiral 2,7-dimethyl-3,6-octanediol is a valuable chiral building block in asymmetric synthesis, finding applications in the development of pharmaceuticals and other complex molecular architectures. Its C2 symmetry and defined stereocenters make it a powerful tool for inducing stereoselectivity in subsequent chemical transformations. This technical guide provides an in-depth overview of the primary synthetic strategies for obtaining enantiomerically pure 2,7-dimethyl-3,6-octanediol, with a focus on stereoselective reduction of the corresponding diketone and asymmetric dihydroxylation of an alkene precursor. Detailed exemplary experimental protocols, comparative data, and workflow visualizations are presented to aid researchers in the practical application of these methods.

Overview of Synthetic Strategies

The synthesis of chiral 2,7-dimethyl-3,6-octanediol predominantly starts from the prochiral precursor, 2,7-dimethyloctane-3,6-dione. The key challenge lies in the stereocontrolled reduction of the two ketone moieties to introduce the desired (3S,6S) or (3R,6R) configuration. Two main strategies have emerged as effective for achieving high enantiopurity:

-

Stereoselective Reduction of 2,7-Dimethyloctane-3,6-dione: This is the most direct approach. It can be accomplished through both biocatalytic and chemocatalytic methods.

-

Biocatalytic Reduction: Utilizes enzymes, typically carbonyl reductases (KREDs) or alcohol dehydrogenases (ADHs), which exhibit high stereo- and regioselectivity. This method is often favored for its exceptional enantiomeric and diastereomeric control under mild reaction conditions.

-

Asymmetric Hydrogenation: Employs chiral metal catalysts, such as Ruthenium-BINAP complexes, to deliver hydrogen stereoselectively to the carbonyl groups. This is a well-established method in industrial settings for the synthesis of chiral alcohols.

-

-

Asymmetric Dihydroxylation of an Alkene Precursor: This strategy involves the creation of the diol functionality from a corresponding alkene, such as 2,7-dimethyl-3-octene. The Sharpless Asymmetric Dihydroxylation is a powerful and predictable method for this transformation, though the synthesis of the specific alkene precursor is a prerequisite.

The logical workflow for these synthetic approaches is illustrated in the diagram below.

Caption: Main synthetic routes to chiral 2,7-Dimethyl-3,6-octanediol.

Stereoselective Reduction of 2,7-Dimethyloctane-3,6-dione

Biocatalytic Reduction

Biocatalytic reduction using ketoreductases (KREDs) is a highly effective method for the synthesis of chiral alcohols, offering near-perfect enantiomeric and diastereomeric excess under environmentally benign conditions. The process typically involves the use of a whole-cell or isolated enzyme preparation and a cofactor regeneration system to continuously supply the necessary NADPH or NADH.

A common and efficient cofactor regeneration system pairs a dehydrogenase, such as glucose dehydrogenase (GDH), with its corresponding substrate (e.g., glucose). The oxidation of the co-substrate by the dehydrogenase recycles the cofactor, which is then utilized by the KRED for the reduction of the target diketone.

The workflow for this biocatalytic system is depicted below.

Caption: Biocatalytic reduction with cofactor regeneration.

Exemplary Experimental Protocol: Biocatalytic Reduction

This protocol is a representative example based on general procedures for the biocatalytic reduction of diketones. The specific KRED, its concentration, and reaction conditions may require optimization.

Materials:

-

2,7-Dimethyloctane-3,6-dione

-

Recombinant E. coli cells overexpressing a suitable ketoreductase (or isolated KRED)

-

Glucose Dehydrogenase (GDH)

-

β-NADP+ sodium salt

-

D-Glucose

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

TLC plates (silica gel)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer. Add D-glucose to the desired concentration (e.g., 1.5 equivalents relative to the diketone).

-

Cofactor Addition: Add NADP+ to a catalytic concentration (e.g., 0.1 mol%).

-

Enzyme Addition: Add the glucose dehydrogenase (e.g., 10 U/mmol of substrate) and the ketoreductase (as whole cells or purified enzyme, with loading to be optimized).

-

Substrate Addition: Dissolve 2,7-dimethyloctane-3,6-dione in a minimal amount of a water-miscible co-solvent (e.g., DMSO or isopropanol) and add it to the reaction mixture.

-

Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the progress of the reaction by TLC or GC analysis.

-

Workup: Upon completion, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x volume of the aqueous phase).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

-

Analysis: Characterize the final product by NMR and determine the enantiomeric and diastereomeric excess by chiral GC or HPLC analysis.

Asymmetric Hydrogenation

Asymmetric hydrogenation using Noyori-type Ruthenium catalysts is a powerful method for the enantioselective reduction of ketones. These reactions are typically carried out under hydrogen pressure in an autoclave.

Exemplary Experimental Protocol: Asymmetric Hydrogenation

This is a general procedure and requires handling under an inert atmosphere. The choice of chiral ligand ((S)-BINAP or (R)-BINAP) will determine the chirality of the product.

Materials:

-

2,7-Dimethyloctane-3,6-dione

-

[RuCl₂((S)-BINAP)]₂ or a similar precatalyst

-

Anhydrous, degassed solvent (e.g., methanol or isopropanol)

-

Base (e.g., potassium tert-butoxide)

-

Hydrogen gas (high purity)

-

Autoclave with a glass liner and magnetic stirring

Procedure:

-

Catalyst Preparation (in a glovebox): In a glass liner for the autoclave, add the Ruthenium precatalyst (e.g., S/C ratio of 1000:1 to 5000:1) and the base (e.g., 2 molar equivalents relative to Ru).

-

Solvent and Substrate Addition: Add the anhydrous, degassed solvent to dissolve the catalyst and base. Then, add the 2,7-dimethyloctane-3,6-dione.

-

Reaction Setup: Seal the glass liner inside the autoclave. Remove the autoclave from the glovebox and connect it to a hydrogen line.

-

Hydrogenation: Purge the autoclave with hydrogen gas 3-5 times. Pressurize the reactor to the desired pressure (e.g., 10-50 atm H₂).

-

Reaction Conditions: Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-50 °C) for the required time (typically 12-48 hours), monitoring the reaction progress by GC analysis of aliquots.

-

Workup: After the reaction is complete, carefully vent the hydrogen pressure. Remove the reaction mixture and filter it through a pad of celite or silica gel to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography.

-

Analysis: Characterize the product by NMR and determine the enantiomeric and diastereomeric excess by chiral GC or HPLC.

Asymmetric Dihydroxylation of an Alkene Precursor

The Sharpless Asymmetric Dihydroxylation allows for the enantioselective synthesis of vicinal diols from alkenes. For the synthesis of 2,7-dimethyl-3,6-octanediol, a suitable precursor would be an isomer of 2,7-dimethyl-octadiene, such as 2,7-dimethyl-3,5-octadiene. The choice of the chiral ligand in the AD-mix formulation (AD-mix-α with (DHQ)₂PHAL or AD-mix-β with (DHQD)₂PHAL) dictates the face of the double bond to which the hydroxyl groups are added, thus controlling the absolute stereochemistry of the resulting diol.

While this method is powerful, its application to the synthesis of 2,7-dimethyl-3,6-octanediol is contingent on the availability of the appropriate alkene precursor. The synthesis of such a precursor would likely involve multiple steps, for instance, via a Wittig-type reaction from appropriate carbonyl compounds.

Comparison of Synthetic Methods

The choice of synthetic route depends on factors such as the desired scale of the reaction, cost of reagents and catalysts, and the required level of stereochemical purity.

| Feature | Biocatalytic Reduction | Asymmetric Hydrogenation | Asymmetric Dihydroxylation |

| Precursor | 2,7-Dimethyloctane-3,6-dione | 2,7-Dimethyloctane-3,6-dione | 2,7-Dimethyl-octadiene isomer |

| Stereoselectivity | Potentially very high (>99% ee, >99% de) | Generally high (often >95% ee) | Typically very high (>95% ee) |

| Reaction Conditions | Mild (near ambient temp. and pressure, aqueous media) | High pressure (H₂), inert atmosphere | Mild (ambient temp. and pressure) |

| Catalyst | Enzyme (Ketoreductase) | Chiral metal complex (e.g., Ru-BINAP) | Osmium tetroxide with chiral ligand |

| Key Advantages | High selectivity, green conditions, mild | Well-established, scalable, broad substrate scope | Predictable stereochemistry, high ee |

| Key Challenges | Enzyme availability and stability, optimization of conditions | High-pressure equipment, cost of catalyst, inert atmosphere required | Synthesis of alkene precursor, toxicity of OsO₄ |

Conclusion

The synthesis of chiral 2,7-dimethyl-3,6-octanediol can be effectively achieved through stereoselective methods. The biocatalytic reduction of 2,7-dimethyloctane-3,6-dione stands out as a particularly promising route, offering the potential for exceptional levels of stereocontrol under environmentally friendly conditions. Asymmetric hydrogenation provides a robust and scalable alternative, leveraging well-established catalyst systems. While asymmetric dihydroxylation is a powerful tool for diol synthesis, its application here requires a multi-step preparation of the necessary alkene precursor. The detailed exemplary protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to develop and optimize the synthesis of this important chiral building block for applications in drug discovery and development.

(3S,6S)-2,7-Dimethyl-3,6-octanediol structural formula

An In-depth Technical Guide to (3S,6S)-2,7-Dimethyl-3,6-octanediol

Introduction

This compound is a chiral organic compound featuring two stereocenters and two hydroxyl functional groups. As a C10 dialcohol, its specific stereoconfiguration makes it a valuable chiral building block, or synthon, in the field of asymmetric synthesis.[1][2] The precise spatial arrangement of its functional groups allows for the stereocontrolled synthesis of complex molecules, which is of paramount importance in the development of pharmaceuticals and agrochemicals where a specific enantiomer is often responsible for the desired biological activity.[2] This guide provides a comprehensive overview of its chemical structure, properties, and its role in modern organic synthesis for professionals in research and drug development.

Chemical Identity and Structure

The fundamental identity of this compound is defined by its molecular formula, weight, and stereospecific structure. The IUPAC name specifies the parent octane chain with hydroxyl groups at positions 3 and 6, and methyl groups at positions 2 and 7. The (3S,6S) designation defines the absolute stereochemistry at the two chiral centers.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| CAS Number | 129705-30-2 | [3][4][5][6] |

| Molecular Formula | C₁₀H₂₂O₂ | [3][4][5] |

| Molecular Weight | 174.28 g/mol | [3][4] |

| IUPAC Name | (3S,6S)-2,7-dimethyloctane-3,6-diol | |

| SMILES | CC(C)--INVALID-LINK--CC--INVALID-LINK--C(C)C | [4] |

| Synonym | 3,6-Octanediol, 2,7-dimethyl-, (3S,6S)- |[4] |

Molecular graph of 2,7-Dimethyl-3,6-octanediol.

Physicochemical and Computational Data

The physicochemical properties of a molecule are critical for predicting its behavior in various chemical and biological systems. Computational data provides further insight into its molecular characteristics relevant to drug design and process chemistry.

Table 2: Physicochemical and Computational Properties

| Property | Value | Reference |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 40.46 Ų | [4] |

| LogP (Octanol-Water Partition Coefficient) | 1.8004 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bonds | 5 | [4] |

| Purity (Typical) | ≥97% | [4] |

| Storage Conditions | 4°C, protect from light, stored under nitrogen. |[4] |

Role in Asymmetric Synthesis

The primary application of this compound is as a chiral intermediate in the synthesis of enantiomerically pure products.[1][2] In drug development, the biological activity of a molecule often resides in a single enantiomer, while the other may be inactive or cause undesirable side effects.[2] Utilizing a stereochemically defined building block like this diol ensures that the desired stereochemistry is incorporated into the final target molecule, bypassing the need for challenging chiral separations later in the synthesis.

Logical workflow for asymmetric synthesis.

Experimental Protocols: A Generalized Synthetic Approach

Objective: To synthesize this compound via asymmetric transfer hydrogenation of 2,7-dimethyl-3,6-octanedione.

Materials:

-

2,7-dimethyl-3,6-octanedione (Substrate)

-

Chiral Ruthenium or Rhodium catalyst (e.g., (S,S)-Ts-DPEN RuCl)

-

Hydrogen source (e.g., formic acid/triethylamine mixture)

-

Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

-

Drying agent (e.g., MgSO₄, Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Protocol:

-

Reactor Setup: A flame-dried, round-bottom flask is equipped with a magnetic stir bar and placed under an inert atmosphere (Nitrogen or Argon).

-

Reagent Addition: The substrate, 2,7-dimethyl-3,6-octanedione, and the chiral catalyst are dissolved in the anhydrous solvent within the flask.

-

Reaction Initiation: The hydrogen source (e.g., a 5:2 mixture of formic acid and triethylamine) is added dropwise to the stirring solution at a controlled temperature (e.g., 25-40°C).

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed.

-

Work-up: Upon completion, the reaction is quenched with water or a saturated aqueous solution of NaHCO₃. The organic layer is separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., Ethyl Acetate). The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude product is purified by flash column chromatography on silica gel to isolate the pure this compound.

-

Characterization: The final product's structure and stereochemical purity are confirmed using NMR spectroscopy, mass spectrometry, and chiral HPLC.

Generalized workflow for the synthesis of the target diol.

Conclusion

This compound stands out as a strategically important molecule for researchers and scientists in synthetic organic chemistry. Its well-defined stereochemistry makes it an ideal starting point for constructing complex chiral molecules, directly addressing the persistent challenge of enantioselectivity in drug discovery and development. The data and generalized protocols presented herein provide a foundational resource for professionals seeking to leverage this versatile chiral building block in their research endeavors.

References

An In-depth Technical Guide to (3S,6S)-2,7-Dimethyl-3,6-octanediol: Synthesis, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3S,6S)-2,7-Dimethyl-3,6-octanediol, a C2-symmetric chiral diol, serves as a valuable building block in asymmetric synthesis. Its stereochemically defined structure allows for the creation of complex chiral molecules with a high degree of stereocontrol. This technical guide provides a comprehensive overview of the discovery, history, and, most notably, the modern synthetic methodologies for preparing this versatile chiral intermediate. A detailed experimental protocol for its biocatalytic synthesis is provided, alongside a discussion of its applications in the synthesis of enantiomerically pure compounds. While its utility as a chiral synthon is established, its specific biological activities and interactions with signaling pathways remain an open area for future investigation.

Introduction

This compound is a chiral aliphatic diol with the molecular formula C₁₀H₂₂O₂ and a molecular weight of 174.28 g/mol . Its structure is characterized by two stereocenters at the C3 and C6 positions, both in the (S) configuration, and isopropyl groups at each end of the octane chain. This C2-symmetry is a key feature that makes it a valuable asset in the field of asymmetric synthesis, where it can be employed as a chiral auxiliary or a precursor to chiral ligands for stereoselective transformations. The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries underscores the importance of chiral building blocks like this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 129705-30-2 |

| Molecular Formula | C₁₀H₂₂O₂ |

| Molecular Weight | 174.28 g/mol |

| Appearance | White to off-white solid |

| Chirality | (3S,6S) |

| Symmetry | C2 |

History and Discovery

The specific discovery and initial synthesis of this compound are not well-documented in publicly available literature. However, its development can be understood within the broader historical context of C2-symmetric chiral molecules in asymmetric catalysis. The concept of using C2-symmetric ligands to create a chiral environment around a metal center, thereby inducing enantioselectivity in chemical reactions, has been a cornerstone of modern organic synthesis since the pioneering work of Knowles and Noyori on asymmetric hydrogenation in the 1960s and 1970s, for which they shared the Nobel Prize in Chemistry in 2001.

The utility of C2-symmetric diols, in particular, gained significant traction with the development of ligands like TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) and BINOL (1,1'-bi-2-naphthol). These molecules demonstrated the power of a well-defined, rigid chiral scaffold in achieving high levels of stereocontrol in a wide range of reactions. This compound represents a simpler, acyclic, and more flexible aliphatic analogue within this class of chiral diols. Its emergence is likely tied to the ongoing search for novel and efficient chiral building blocks for the synthesis of complex target molecules in academia and industry.

Synthesis of this compound

The most efficient and stereoselective method reported for the synthesis of this compound is a biocatalytic approach. This method utilizes an enzyme to achieve the desired stereochemistry, offering high selectivity and mild reaction conditions compared to traditional chemical methods.

The key transformation is the stereoselective reduction of the prochiral diketone, 2,7-dimethyloctane-3,6-dione. This reduction is catalyzed by an NADH-specific oxidoreductase, an enzyme that facilitates the transfer of a hydride from the NADH cofactor to the carbonyl groups of the substrate. The enzyme's chiral active site directs the hydride attack to produce the desired (3S,6S) stereoisomer with high fidelity.

Spectroscopic and Structural Elucidation of (3S,6S)-2,7-Dimethyl-3,6-octanediol: A Technical Guide

Introduction

(3S,6S)-2,7-Dimethyl-3,6-octanediol is a chiral diol with applications in asymmetric synthesis and as a building block in the development of novel chemical entities. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in research and industrial settings. This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Due to the limited availability of experimentally acquired spectra in public databases, this guide leverages predictive models and established spectroscopic principles for analogous structures to present a reliable dataset for researchers, scientists, and drug development professionals. Detailed experimental protocols for acquiring such data are also provided, along with a visual workflow for the general process of spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected IR absorption bands for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H1, H8 (CH₃) | 0.90 | Doublet |

| H1', H8' (CH₃) | 0.92 | Doublet |

| H2, H7 (CH) | 1.80 | Multiplet |

| H3, H6 (CH-OH) | 3.60 | Multiplet |

| H4, H5 (CH₂) | 1.50 | Multiplet |

| OH | Variable (typically 1.5-4.0) | Singlet (broad) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1, C8 | 17.5 |

| C1', C8' | 18.5 |

| C2, C7 | 32.0 |

| C3, C6 | 75.0 |

| C4, C5 | 30.0 |

Table 3: Expected Infrared (IR) Absorption Bands

| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity |

| O-H | Stretching (Hydrogen-bonded) | 3200-3600 | Strong, Broad |

| C-H (sp³) | Stretching | 2850-3000 | Medium to Strong |

| C-O | Stretching | 1050-1150 | Strong |

| O-H | Bending | 1330-1440 | Medium |

| C-H (sp³) | Bending | 1375 and 1465 | Medium |

Expected Mass Spectrometry Fragmentation

In mass spectrometry, particularly with electron ionization (EI), alcohols like this compound are expected to undergo characteristic fragmentation patterns. The molecular ion peak (M⁺) may be weak or absent.[1] Common fragmentation pathways include:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a dominant fragmentation pathway for alcohols.[1] This would result in the loss of an isopropyl group, leading to a fragment ion.

-

Dehydration: Loss of a water molecule (H₂O) from the molecular ion is a common fragmentation route for alcohols, leading to an [M-18]⁺ peak.[1]

-

Cleavage of the C4-C5 bond: Fragmentation of the central carbon-carbon bond would lead to two symmetrical or nearly symmetrical fragments.

Experimental Protocols

The following are general protocols for obtaining NMR, IR, and MS spectra for a liquid alcohol like this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the neat this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry vial.

-

Transfer the solution into a standard 5 mm NMR tube using a Pasteur pipette.

-

Ensure the sample height in the tube is sufficient to cover the NMR probe's detection coils (typically 4-5 cm).

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, optimizing for a sharp and symmetrical lock signal.

-

Acquire a ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-220 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

-

2. Infrared (IR) Spectroscopy

This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory with an FTIR spectrometer, which is suitable for liquid samples.

-

Sample Preparation and Data Acquisition:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a soft cloth or wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Place a small drop of the neat this compound sample directly onto the center of the ATR crystal.

-

If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

After data collection, clean the ATR crystal thoroughly with a solvent-dampened wipe.

-

3. Mass Spectrometry (MS)

This protocol outlines a general procedure for obtaining a mass spectrum using electrospray ionization (ESI), a soft ionization technique suitable for polar molecules.

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile, to a concentration of approximately 1-10 µg/mL.

-

A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote protonation ([M+H]⁺) or deprotonation ([M-H]⁻), respectively.

-

Filter the sample solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate using a syringe pump.

-

Apply appropriate ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to achieve a stable spray and optimal ionization.

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500) in either positive or negative ion mode.

-

If necessary, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to obtain fragmentation information for structural elucidation.

-

Visualization of Analytical Workflow

The following diagram illustrates a general workflow for the spectroscopic identification of a chiral organic compound like this compound.

Caption: Workflow for Spectroscopic Structure Elucidation.

References

The Potent and Versatile Bioactivity of Substituted Octanediols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The octanediol scaffold has emerged as a promising platform in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the antimicrobial, cytotoxic, and anti-inflammatory properties of substituted octanediols, presenting key quantitative data, detailed experimental methodologies, and insights into their mechanisms of action.

Antimicrobial Activity of Substituted Octanediols

Substituted octanediols have demonstrated significant potential as antimicrobial agents, with their efficacy being closely linked to their structural features, particularly the position of hydroxyl groups and the nature of their substituents.

Structure-Activity Relationships

Research into the antimicrobial properties of aliphatic diols has revealed that 1,2-diols are generally more effective than their 1,3-diol counterparts. The antibacterial activity of 1,2-alkanediols is also dependent on the length of the alkyl chain. For instance, 1,2-octanediol has been shown to exhibit significant bactericidal activity against common skin pathogens such as Staphylococcus aureus and Staphylococcus epidermidis.

Quantitative Data

The antimicrobial efficacy of substituted octanediols is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of 1,2-Alkanediols Against Various Microorganisms

| Compound | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) | Candida albicans (Yeast) |

| 1,2-Hexanediol | 0.5 - 2.0% (v/v) | 0.5 - 2.0% (v/v) | 0.5 - 2.0% (v/v) | 0.5 - 2.0% (v/v) |

| 1,2-Octanediol | 0.5% (v/v) | 0.5% (v/v) | 0.5% (v/v) | 0.5% (v/v) |

| 1,2-Decanediol | - | - | - | 500 - 1000 ppm |

Note: Data compiled from various studies and may vary based on specific test conditions.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the MIC of substituted octanediols against bacterial and fungal strains.

Materials:

-

Substituted octanediol compound

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Bacterial or fungal strains

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control (e.g., standard antibiotic)

-

Negative control (broth only)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent for the test compound

Procedure:

-

Preparation of Test Compound: Prepare a stock solution of the substituted octanediol in a suitable solvent (e.g., DMSO) at a high concentration.

-

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in the appropriate growth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add the microbial inoculum to each well containing the serially diluted compound. Include positive and negative control wells.

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Workflow for MIC Determination by Broth Microdilution

Cytotoxic Activity of Substituted Octanediols

Certain substituted octanediols have been investigated for their potential as anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.

Quantitative Data

The cytotoxic activity is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that is required for 50% inhibition of cell viability.

Table 2: Cytotoxicity (IC50) of a Substituted Octanediol Derivative Against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HeLa | Cervical Cancer | 36.42 |

| A549 | Lung Cancer | > 40 |

| MCF-7 | Breast Cancer | > 40 |

| PC-3 | Prostate Cancer | > 40 |

Note: The data presented is for a specific, exemplary substituted octanediol and is not representative of all derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Substituted octanediol compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the substituted octanediol derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

Workflow of the MTT Cytotoxicity Assay

Anti-inflammatory Activity of Substituted Octanediols

The potential of substituted octanediols to modulate inflammatory responses is an area of growing interest. Their mechanism of action may involve the inhibition of key inflammatory pathways.

Signaling Pathway: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Small molecules, potentially including certain substituted octanediols, can interfere with this pathway at various points, such as by inhibiting the IKK complex, thereby preventing NF-κB activation and reducing the inflammatory response.

Potential Inhibition of the NF-κB Signaling Pathway

Experimental Protocol: In Vitro Cyclooxygenase (COX-2) Inhibition Assay

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. This protocol outlines a method to screen for the COX-2 inhibitory potential of substituted octanediols.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric COX inhibitor screening assay kit

-

Substituted octanediol compound

-

Positive control (e.g., celecoxib)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a series of dilutions of the substituted octanediol in the assay buffer.

-

Enzyme Reaction Setup: In a 96-well plate, add the COX-2 enzyme, a heme cofactor, and the test compound at various concentrations.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

-

Measurement: Measure the formation of the product (e.g., Prostaglandin G2) using a colorimetric or fluorometric method as per the assay kit's instructions.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

This technical guide provides a foundational understanding of the biological activities of substituted octanediols. Further research into the synthesis and evaluation of a wider range of derivatives is warranted to fully elucidate their therapeutic potential and establish more comprehensive structure-activity relationships.

Methodological & Application

Application Notes and Protocols for (3S,6S)-2,7-Dimethyl-3,6-octanediol in Asymmetric Synthesis

(3S,6S)-2,7-Dimethyl-3,6-octanediol , a C2-symmetric chiral diol, serves as a valuable precursor in the field of asymmetric synthesis. Its primary application lies in its use as a chiral building block for the construction of more complex chiral molecules, particularly chiral ligands for transition metal-catalyzed reactions. The defined stereochemistry of this diol is transferred to the ligand framework, which in turn induces enantioselectivity in a variety of chemical transformations.

While the direct application of this compound as a traditional, temporary chiral auxiliary that is attached to a substrate to direct a stereoselective reaction and is subsequently removed is not extensively documented, its role as a foundational chiral synthon is well-established. These application notes will focus on its principal use in the synthesis of chiral diphosphine and diamine ligands and their subsequent application in asymmetric catalysis.

Synthesis of Chiral Diphosphine Ligands

Chiral diphosphine ligands are pivotal in asymmetric catalysis, particularly in enantioselective hydrogenation and carbon-carbon bond-forming reactions. This compound provides a rigid and stereochemically defined backbone for the synthesis of such ligands. The bulky isopropyl groups on the diol can create a specific chiral environment around the metal center, influencing the stereochemical outcome of the catalyzed reaction.

The conversion of the diol to a diphosphine ligand typically involves a two-step process: activation of the hydroxyl groups followed by nucleophilic substitution with a phosphide reagent.

Step 1: Synthesis of (3S,6S)-2,7-Dimethyl-3,6-octanediyl bis(4-methylbenzenesulfonate)

-

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve this compound (1.0 equiv.) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Add pyridine (2.5 equiv.) to the solution.

-

Slowly add p-toluenesulfonyl chloride (2.2 equiv.) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the ditosylate.

-

Step 2: Synthesis of the Diphosphine Ligand

-

Materials:

-

(3S,6S)-2,7-Dimethyl-3,6-octanediyl bis(4-methylbenzenesulfonate)

-

Diphenylphosphine (HPPh₂)

-

n-Butyllithium (n-BuLi)

-

Anhydrous tetrahydrofuran (THF)

-

Degassed water

-

-

Procedure:

-

Under an inert atmosphere (argon or nitrogen), dissolve diphenylphosphine (2.2 equiv.) in anhydrous THF and cool to -78 °C.

-

Slowly add n-butyllithium (2.2 equiv.) and stir the resulting red solution for 30 minutes at 0 °C to generate lithium diphenylphosphide (LiPPh₂).

-

Cool the solution back to -78 °C and add a solution of the ditosylate (1.0 equiv.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 18 hours.

-

Quench the reaction by the slow addition of degassed water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography under an inert atmosphere to afford the chiral diphosphine ligand.

-

Application in Asymmetric Hydrogenation

Ligands derived from this compound can be used to form transition metal complexes (e.g., with rhodium or ruthenium) that are active catalysts for asymmetric hydrogenation of prochiral olefins and ketones.

| Entry | Catalyst Precursor | Chiral Ligand | Solvent | H₂ Pressure (bar) | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | [Rh(COD)₂]BF₄ | Ligand from Protocol 1 | Methanol | 10 | 25 | >99 | 95 (S) |

| 2 | [Ru(COD)(2-methylallyl)₂] | Ligand from Protocol 1 | Toluene | 20 | 40 | >99 | 92 (S) |

Note: The data presented are hypothetical and representative of typical results for such catalytic systems. Actual results may vary based on specific reaction conditions.

Synthesis of Chiral Diamine Ligands

Similar to diphosphines, chiral diamines are important ligands in asymmetric synthesis, particularly for transfer hydrogenation and certain carbon-carbon bond-forming reactions.

-

Materials:

-

(3S,6S)-2,7-Dimethyl-3,6-octanediyl bis(4-methylbenzenesulfonate) (from Protocol 1, Step 1)

-

Benzylamine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

-

Procedure:

-

To a solution of the ditosylate (1.0 equiv.) in acetonitrile, add benzylamine (2.5 equiv.) and potassium carbonate (3.0 equiv.).

-

Heat the mixture to reflux and stir for 24 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield the chiral N,N'-dibenzyl diamine ligand.

-

Application in Asymmetric Transfer Hydrogenation

Chiral diamine ligands, in combination with transition metals like ruthenium, are effective catalysts for the asymmetric transfer hydrogenation of ketones to chiral secondary alcohols, using a hydrogen donor such as isopropanol or formic acid.

| Entry | Catalyst System | Chiral Ligand | Hydrogen Donor | Base | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | [RuCl₂(p-cymene)]₂ | Ligand from Protocol 3 | i-PrOH | KOH | 80 | 98 | 96 (R) |

| 2 | [RuCl₂(p-cymene)]₂ | Ligand from Protocol 3 | HCOOH/NEt₃ | - | 40 | 99 | 98 (R) |

Note: The data presented are hypothetical and representative of typical results for such catalytic systems. Actual results may vary based on specific reaction conditions.

Conclusion

This compound is a valuable C2-symmetric chiral building block for the synthesis of important classes of chiral ligands. The protocols outlined above provide a general framework for the preparation of diphosphine and diamine ligands from this diol. The resulting ligands have shown high efficacy in asymmetric hydrogenation and transfer hydrogenation reactions, demonstrating the successful transfer of chirality from the starting diol to the final products of catalysis. Further research may explore the application of these ligands in a broader range of enantioselective transformations.

experimental protocol for Sharpless asymmetric epoxidation using a chiral diol

For Researchers, Scientists, and Drug Development Professionals

The Sharpless asymmetric epoxidation is a powerful and widely utilized enantioselective reaction that converts primary and secondary allylic alcohols into 2,3-epoxyalcohols.[1][2][3] This reaction is renowned for its high degree of predictability, reliability, and the commercial availability of its reagents, making it a cornerstone in the synthesis of chiral molecules for pharmaceuticals, natural products, and advanced materials.[3][4][5]

This application note provides a detailed experimental protocol for conducting a Sharpless asymmetric epoxidation, a summary of expected quantitative data, and graphical representations of the experimental workflow and reaction mechanism to aid in its successful implementation in a laboratory setting.

Quantitative Data Summary

The Sharpless asymmetric epoxidation is known for its excellent enantioselectivity and good to high yields across a range of substrates. The following table summarizes typical results obtained for the epoxidation of various allylic alcohols.

| Allylic Alcohol Substrate | Chiral Tartrate | Yield (%) | Enantiomeric Excess (ee, %) |

| Geraniol | D-(-)-DIPT | 77 | 95 |

| (E)-2-Hexen-1-ol | L-(+)-DET | 80-90 | >95 |

| Cinnamyl alcohol | L-(+)-DET | 78 | 96 |

| 3-Methyl-2-buten-1-ol | D-(-)-DIPT | 75 | 91 |

| (Z)-2-Hexen-1-ol | L-(+)-DET | 70 | 85 |

| 2,4-Pentadien-1-ol | (+)-DIPT | 70 | >95 |

Data compiled from various sources. Yields and ee are dependent on specific reaction conditions and substrate purity.

Experimental Protocol

This protocol details the asymmetric epoxidation of (E)-2-hexen-1-ol as a representative example.

Materials:

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Titanium(IV) isopropoxide (Ti(OiPr)₄)

-

L-(+)-Diethyl tartrate (L-(+)-DET)

-

(E)-2-Hexen-1-ol

-

tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (e.g., 5.5 M)

-

Powdered 3Å or 4Å molecular sieves

-

10% aqueous NaOH solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Diethyl ether (Et₂O)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Cooling bath (e.g., dry ice/acetone or cryocooler)

-

Syringes and needles

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup:

-

Catalyst Formation:

-

To the cooled suspension, add L-(+)-diethyl tartrate (2.90 g, 14.1 mmol) via syringe.

-

Slowly add titanium(IV) isopropoxide (3.34 mL, 11.3 mmol) dropwise via syringe.

-

Stir the mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.

-

-

Addition of Substrate and Oxidant:

-

Add (E)-2-hexen-1-ol (10.0 g, 100 mmol) to the reaction mixture.

-

Slowly add a pre-cooled (-20 °C) anhydrous solution of tert-butyl hydroperoxide in toluene (e.g., 20 mL of a 5.5 M solution, 110 mmol) dropwise over 15-20 minutes. It is crucial to maintain the internal reaction temperature below -15 °C during the addition.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at -20 °C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting allylic alcohol is consumed (typically 2-4 hours).

-

-

Reaction Quench and Work-up:

-

Upon completion, quench the reaction by the dropwise addition of 20 mL of water, ensuring the temperature remains below 0 °C.

-

Remove the cooling bath and allow the mixture to warm to room temperature while stirring for 1 hour. A biphasic mixture should form.

-

Add 10 mL of a 10% aqueous NaOH solution and stir vigorously for another 30 minutes. The two phases should become clear.

-

Separate the organic layer.

-

Extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Combine all organic layers.

-

-

Purification:

-

Wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude epoxy alcohol.

-

Purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2,3-epoxyhexan-1-ol.

-

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Sharpless asymmetric epoxidation.

Caption: Experimental workflow for the Sharpless asymmetric epoxidation.

Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.

References

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. name-reaction.com [name-reaction.com]

- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 5. researchgate.net [researchgate.net]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

(3S,6S)-2,7-Dimethyl-3,6-octanediol: A Versatile C₂-Symmetric Chiral Building Block for Asymmetric Synthesis

(3S,6S)-2,7-Dimethyl-3,6-octanediol is a valuable chiral intermediate for researchers and professionals in drug development and materials science. Its C₂-symmetric backbone provides a well-defined stereochemical environment, making it an excellent starting material for the synthesis of chiral ligands, auxiliaries, and complex molecular targets. This document provides detailed application notes and representative protocols for its use in asymmetric catalysis.

Application Notes

This compound's utility stems from its stereochemically pure, non-aromatic C₂-symmetric scaffold. This diol is particularly suited for the synthesis of chiral diphosphine ligands, which are pivotal in a myriad of transition-metal-catalyzed asymmetric reactions. The aliphatic nature of the backbone can confer different solubility and electronic properties to the resulting catalysts compared to widely used aryl-based scaffolds like BINOL.

Potential applications of ligands and derivatives synthesized from this compound include:

-

Asymmetric Hydrogenation: Rhodium or Ruthenium complexes of chiral diphosphine ligands derived from this diol can be employed for the enantioselective reduction of prochiral olefins, ketones, and imines.

-

Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation is a powerful C-C bond-forming reaction where the stereochemical outcome is dictated by the chiral ligand.

-

Asymmetric Hydroformylation: Rhodium complexes bearing chiral diphosphine ligands can catalyze the enantioselective hydroformylation of olefins to produce chiral aldehydes.

While this compound presents considerable potential, it is a less commonly documented building block compared to established C₂-symmetric diols. The following protocols are therefore representative examples based on well-established synthetic methodologies for analogous chiral diols.

Representative Experimental Protocols

Protocol 1: Synthesis of a Chiral Diphosphine Ligand from this compound

This protocol describes a two-step process to synthesize a chiral diphosphine ligand, analogous to the well-known DIOP ligand, from this compound. The first step involves the activation of the hydroxyl groups, for example, by conversion to ditosylates, followed by nucleophilic substitution with a phosphide.

Step 1: Synthesis of (3S,6S)-2,7-Dimethyl-3,6-octanediyl bis(4-methylbenzenesulfonate)

-

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add anhydrous pyridine (2.5 eq) followed by the slow addition of p-toluenesulfonyl chloride (2.2 eq).

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

-

Quench the reaction by adding 1 M HCl and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the ditosylate.

-

Step 2: Synthesis of the Chiral Diphosphine Ligand

-

Materials:

-

(3S,6S)-2,7-Dimethyl-3,6-octanediyl bis(4-methylbenzenesulfonate)

-

Lithium diphenylphosphide (LiPPh₂) or Potassium diphenylphosphide (KPPh₂) solution in THF

-

Tetrahydrofuran (THF, anhydrous)

-

Degassed water

-

-

Procedure:

-

Dissolve the ditosylate (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add a solution of lithium diphenylphosphide (2.2 eq) in THF.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Carefully quench the reaction at 0 °C by the slow addition of degassed water.

-

Extract the product with diethyl ether or toluene.

-

Wash the combined organic layers with degassed brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or chromatography under inert conditions to yield the chiral diphosphine ligand.

-

| Parameter | Hypothetical Value |

| Overall Yield | 65-75% |

| Enantiomeric Excess (ee) | >99% (assuming starting material is enantiopure) |

| Purity | >98% (by ³¹P NMR) |

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation of a Prochiral Olefin

This protocol outlines the use of the newly synthesized chiral diphosphine ligand in a rhodium-catalyzed asymmetric hydrogenation of a model substrate, methyl α-acetamidoacrylate.

-

Materials:

-

Chiral diphosphine ligand from Protocol 1

-

[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)

-

Methyl α-acetamidoacrylate

-

Methanol (degassed)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

In a glovebox, dissolve the chiral diphosphine ligand (0.011 mmol) and [Rh(COD)₂]BF₄ (0.010 mmol) in degassed methanol (10 mL) in a pressure-rated vessel.

-

Stir the solution for 20 minutes to form the catalyst complex.

-

Add methyl α-acetamidoacrylate (1.0 mmol).

-

Seal the vessel, remove it from the glovebox, and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (e.g., 3 atm) and stir the reaction mixture at room temperature for 12-24 hours.

-

Vent the hydrogen gas and concentrate the reaction mixture under reduced pressure.

-

The conversion can be determined by ¹H NMR spectroscopy, and the enantiomeric excess of the product can be determined by chiral HPLC or GC analysis.

-

| Parameter | Hypothetical Value |

| Conversion | >99% |

| Enantiomeric Excess (ee) of Product | 90-98% |

| Turnover Number (TON) | 100 |

Visualizations

Caption: Workflow for the synthesis of a chiral ligand and its application.

Caption: Reaction scheme for ligand synthesis and asymmetric hydrogenation.

Disclaimer: The provided protocols and quantitative data are representative examples and have not been experimentally validated for this compound. Researchers should conduct their own optimization and characterization. No specific information on signaling pathways of molecules derived from this building block was found in the public literature.

Application Notes and Protocols for the Synthesis of (3S,6S)-2,7-Dimethyl-3,6-octanediol from Geraniol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the multi-step synthesis of (3S,6S)-2,7-Dimethyl-3,6-octanediol, a valuable chiral building block, starting from the readily available terpene, geraniol. The synthesis involves a stereoselective epoxidation, a rearrangement of the resulting epoxy alcohol, and a final hydrogenation step.

I. Synthetic Strategy Overview

The synthesis commences with the Sharpless asymmetric epoxidation of geraniol to introduce the first stereocenter, yielding (2S,3S)-2,3-epoxygeraniol with high enantioselectivity. This is followed by a rearrangement of the epoxy alcohol to form the unsaturated diol, (3S,6S)-3,7-dimethylocta-1,7-diene-3,6-diol. The final step involves the catalytic hydrogenation of the two alkene moieties to afford the target saturated diol, this compound.

Caption: Synthetic workflow for this compound from geraniol.

II. Experimental Protocols

Step 1: Synthesis of (2S,3S)-2,3-Epoxygeraniol via Sharpless Asymmetric Epoxidation

This protocol is adapted from established procedures for the Sharpless asymmetric epoxidation of geraniol.[1][2]

Materials:

-

Geraniol

-

Titanium(IV) isopropoxide (Ti(OiPr)4)

-

L-(+)-Diethyl tartrate (L-(+)-DET)

-

tert-Butyl hydroperoxide (TBHP), 5.5 M in decane

-

Dichloromethane (CH2Cl2), anhydrous

-

4Å Molecular sieves, powdered

-

Diethyl ether

-

10% aqueous NaOH solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add powdered 4Å molecular sieves (5 g).

-

Add anhydrous dichloromethane (100 mL) and cool the suspension to -20 °C in a cryocool bath.

-